Propan-2-yl carbonothiocyanatidate
Description
Propan-2-yl carbonothiocyanatidate is a thiocyanate ester characterized by the presence of an isopropyl (propan-2-yl) group bonded to a thiocyanato (–SCN) functional group via an oxygen atom. Its hypothetical molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol. Thiocyanate esters are of interest in organic synthesis due to their reactivity in nucleophilic substitution and cycloaddition reactions. However, specific studies on this compound are scarce, necessitating comparisons with structurally or functionally related compounds to infer its properties.
Properties
CAS No. |
57361-49-6 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
propan-2-yl thiocyanatoformate |
InChI |
InChI=1S/C5H7NO2S/c1-4(2)8-5(7)9-3-6/h4H,1-2H3 |
InChI Key |
FLWRVFHXJHTMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloxycarbonylthiocyanate can be synthesized through a multi-step process involving the reaction of propyloxycarbonyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Propyloxycarbonyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{2-Propyloxycarbonylthiocyanate} + \text{Potassium chloride} ]
Industrial Production Methods: In an industrial setting, the production of 2-propyloxycarbonylthiocyanate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Propyloxycarbonylthiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl compounds, while reduction can produce thiols or amines.
Scientific Research Applications
2-Propyloxycarbonylthiocyanate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propyloxycarbonylthiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
(a) (Prop-2-yn-1-ylsulfanyl)carbonitrile (1-Thiocyanatoprop-2-yne)
- Empirical Formula : C₄H₃NS
- Functional Group : Propargyl thiocyanate (–SCN bonded to a terminal alkyne).
- Hazard Profile: Toxicological data for (Prop-2-yn-1-ylsulfanyl)carbonitrile remain uninvestigated , suggesting similar uncertainties for Propan-2-yl carbonothiocyanatidate.
(b) Propan-2-yl Sulfonate Esters
- Examples :
- Functional Group : Sulfonate esters (–SO₃⁻) vs. thiocyanate esters (–SCN).
- Key Differences: Sulfonate esters exhibit higher thermal stability due to strong S=O bonds, whereas thiocyanates may decompose under heat or light, releasing toxic HCN or SCN⁻ ions. Crystallography: Sulfonates crystallize in monoclinic (P121/n) or triclinic (P-1) systems , influenced by steric effects of methyl substituents. Thiocyanate esters likely adopt distinct packing motifs due to linear –SCN geometry.
Physicochemical Properties
Key Observations :
- Thiocyanate esters generally have lower molecular weights and higher volatility compared to sulfonates.
- The absence of crystallographic data for this compound suggests challenges in purification or instability.
Insights :
- Thiocyanate derivatives often lack comprehensive hazard assessments, highlighting a research gap.
- Sulfonate esters, in contrast, are well-characterized and deemed low-risk in controlled settings.
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